(2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the following steps:
Bromination: The starting material, 2H-chromene-3-carboxamide, undergoes bromination at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Phenylimino Group: The brominated intermediate is then reacted with aniline or a substituted aniline in the presence of a suitable catalyst to form the phenylimino group at the 2-position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The phenylimino group can participate in condensation reactions with other compounds to form new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
(2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
6,8-dibromo-2H-chromene-3-carboxamide: Lacks the phenylimino group, which may result in different chemical and biological properties.
2-(phenylimino)-2H-chromene-3-carboxamide:
Uniqueness
(2Z)-6,8-dibromo-2-(phenylimino)-2H-chromene-3-carboxamide is unique due to the presence of both bromine atoms and the phenylimino group
Properties
IUPAC Name |
6,8-dibromo-2-phenyliminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2/c17-10-6-9-7-12(15(19)21)16(22-14(9)13(18)8-10)20-11-4-2-1-3-5-11/h1-8H,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNRBWMWCNRSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC(=CC(=C3O2)Br)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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